molecular formula C13H18BFO3 B13472748 (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid

(3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid

Cat. No.: B13472748
M. Wt: 252.09 g/mol
InChI Key: QSFDLBFGNUBOQV-UHFFFAOYSA-N
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Description

(3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a fluorine atom in its structure makes it a versatile reagent in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods allow for the efficient handling of organolithium or Grignard reagents, followed by electrophilic borylation. The use of continuous flow reactors ensures high yields and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the major product is a biaryl or aryl-vinyl compound .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: Room temperature to 80°C, inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • Cyclohexylboronic acid

Comparison: (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid is unique due to the presence of both a cyclohexylmethoxy group and a fluorine atom. This combination imparts distinct electronic and steric properties, making it more versatile in certain cross-coupling reactions compared to its analogs. The fluorine atom can enhance the reactivity and selectivity of the compound, while the cyclohexylmethoxy group provides additional steric bulk, influencing the overall reaction outcome .

Properties

Molecular Formula

C13H18BFO3

Molecular Weight

252.09 g/mol

IUPAC Name

[3-(cyclohexylmethoxy)-5-fluorophenyl]boronic acid

InChI

InChI=1S/C13H18BFO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h6-8,10,16-17H,1-5,9H2

InChI Key

QSFDLBFGNUBOQV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC2CCCCC2)(O)O

Origin of Product

United States

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